Lipophilicity and Polar Surface Area Comparison with Celecoxib
4-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole exhibits a significantly lower computed lipophilicity (AlogP 1.29) and higher polar surface area (PSA 90.65 Ų) compared with celecoxib (AlogP 3.4, PSA 86.4 Ų) . The AlogP difference of 2.1 log units corresponds to an approximate 125‑fold difference in octanol/water partition coefficient, while the PSA increase of ~4.3 Ų places the compound closer to the 90 Ų threshold often associated with reduced passive membrane permeability.
| Evidence Dimension | Computed lipophilicity (AlogP) and topological polar surface area |
|---|---|
| Target Compound Data | AlogP 1.29, PSA 90.65 Ų |
| Comparator Or Baseline | Celecoxib: AlogP 3.4, PSA 86.4 Ų |
| Quantified Difference | ΔAlogP = 2.1 (target more hydrophilic); ΔPSA = +4.3 Ų (target more polar) |
| Conditions | In silico prediction (AlogP and TPSA algorithms) |
Why This Matters
The marked reduction in lipophilicity suggests superior aqueous solubility and a lower risk of CYP-mediated metabolism, making the compound a preferable starting point for lead series requiring improved solubility or reduced metabolic clearance relative to celecoxib-based chemotypes.
